
1-Methoxycyclooctene
概要
説明
1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .
Molecular Structure Analysis
The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .
Chemical Reactions Analysis
Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .
Physical And Chemical Properties Analysis
The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.
科学的研究の応用
Lewis Acid Catalysis in Sulfur Transfer
- 1-Methoxycyclooctene, when reacting with sultene under mild Lewis acid catalysis, can form thiiranes diastereoselectively. This reaction provides valuable insights into sulfur-transfer processes (Adam & Fröhling, 2002).
Synthesis Processes
- It has been utilized in the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing its role in organic synthesis and chemical transformations (Zhangjie Shi, 2006).
Electron Diffraction Studies
- An electron diffraction investigation of 1-methoxycyclohexene provided insights into the molecule's conformation, especially regarding the vinyl ether portion. This research contributes to our understanding of molecular structures in the gas phase (Lowrey et al., 1973).
Polymerization Studies
- In polymer science, 1-Methoxycyclooctene and related compounds have been studied for their polymerization capabilities, contributing to materials science and engineering (Sato et al., 1977).
Photochemical Applications
- Its derivatives, such as 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, have been utilized in photochemical reactions to produce cis-bicyclo[4.3.0]non-4-en-7-ones, indicating its utility in photochemistry and organic synthesis (Uyehara et al., 1986).
Electrosynthesis and Hydrogenation
- 1-Methoxycyclooctene has been mentioned in the context of paired electrolysis studies,
Hydrolysis Studies
- Research on the hydrolysis of 1-Methoxycyclooctene has provided insights into the mechanism of vinyl ether group hydrolysis, which is critical for understanding chemical reactions involving proton transfer (Kresge & Yin, 1991).
Electrochemical Sensors
- Studies involving 1-Methoxycyclooctene have contributed to the development of electrochemical sensors, particularly for detecting biomarkers in human urine. This application is significant in the field of environmental health and safety (Pang et al., 2020).
Chemical Synthesis and Catalysis
- The compound has been used in various chemical synthesis processes, such as in the preparation of cyclic skeletons, demonstrating its versatility in organic chemistry and catalysis (Yao & Shi, 2007).
Environmental Applications
- Its derivatives have been investigated for potential environmental applications, such as in the removal of arsenic from wastewater and as molluscicidal agents, indicating its relevance in environmental science and public health (Makki et al., 2012).
将来の方向性
While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .
作用機序
Target of Action
It’s known that this compound undergoes hydrolysis .
Mode of Action
The mode of action of 1-Methoxycyclooctene involves a process called hydrolysis . This process may occur by reversible proton transfer from a catalyzing acid to the β-carbon atom of the substrate .
Pharmacokinetics
The compound’s molecular weight is 14022300 , which could influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 1-Methoxycyclooctene is the hydrolysis of the vinyl ether group . The rate of this reaction has been studied in dilute aqueous solutions of strong mineral acids as well as in buffer solutions .
Action Environment
The action of 1-Methoxyclooctene can be influenced by environmental factors such as the presence of strong mineral acids and buffer solutions . The reaction is observed to follow general acid catalysis .
特性
IUPAC Name |
(1E)-1-methoxycyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACILBBCPMXTKX-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454536 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclooctene | |
CAS RN |
50438-51-2 | |
| Record name | 1-Methoxycyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-methoxycyclooctene interact with acids during hydrolysis, and what is unique about its reaction mechanism?
A1: 1-Methoxycyclooctene undergoes hydrolysis in the presence of acids like perchloric acid, hydrochloric acid, and even weaker carboxylic acids. [] Research suggests that, unlike typical vinyl ether hydrolysis, the proton transfer from the acid to the β-carbon of 1-methoxycyclooctene might be reversible and not the rate-determining step. This was supported by kinetic isotope effects and the absence of deuterium incorporation into the substrate during experiments in deuterated solutions. []
Q2: How does 1-methoxycyclooctene react differently with sultene 1 under Lewis acid catalysis compared to other cyclic alkenes?
A2: While 1-methoxycyclooctene reacts with sultene 1 in the presence of Lewis acids to form thiiranes diastereoselectively, similar to other cyclic alkenes, it can also yield an unexpected insertion product. [] This unique reactivity provides valuable insights into the mechanism of the sulfur-transfer process involving sultenes and cyclic alkenes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

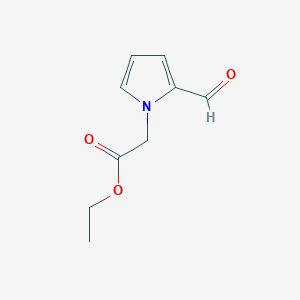
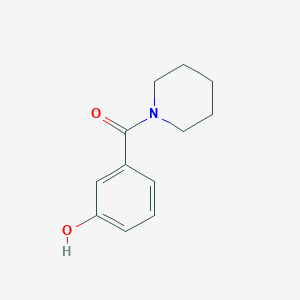
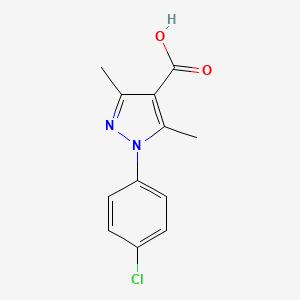
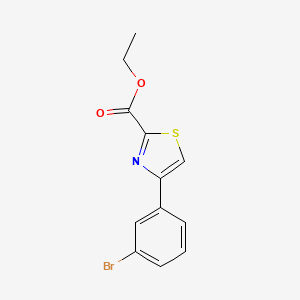
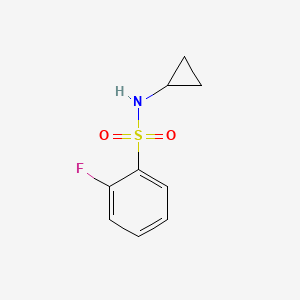
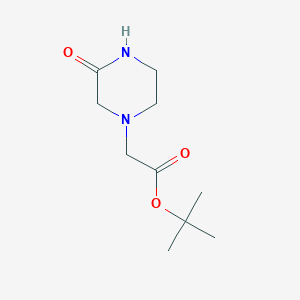




![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)

